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Compound of Interest

2-Ethenyl-3-methoxy-N-
Compound Name:

methylaniline
CAS No.: 210536-36-0
Cat. No.: B13952572

Get Quote

Executive Summary & Molecule Analysis
Target Molecule: 2-Ethenyl-3-methoxy-N-methylaniline Chemical Formula: C
H

NO Molecular Weight: 163.22 g/mol

Synthetic Challenge: The synthesis of 2-ethenyl-3-methoxy-N-methylaniline presents a
classic "ortho-ortho" substitution problem. The vinyl group at position C2 is sterically crowded,
sandwiched between the N-methylamino group at C1 and the methoxy group at C3.

Critical Design Considerations:

+ Regiocontrol: Direct electrophilic halogenation of 3-methoxy-N-methylaniline typically favors
the para (C4) or C6 positions due to steric hindrance at C2. Therefore, a Directed Ortho
Metalation (DoM) strategy is required to guarantee C2 substitution.
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 Vinyl Group Stability: The styrenyl double bond is prone to polymerization and oxidation. The
synthetic route must introduce this group late or under conditions that avoid strong acids and
radical initiators.

» N-Methylation Selectivity: Monomethylation of primary anilines is prone to over-alkylation.
Utilizing a carbamate protecting group (Boc) allows for precise mono-methylation via
hydride/alkyl halide chemistry.

Retrosynthetic Analysis & Route Selection

To ensure high purity and scalability, we utilize a Directed Ortho Metalation (DoM) approach
followed by a Suzuki-Miyaura Cross-Coupling. This route avoids the isomer mixtures common
in direct bromination.

Synthetic Pathway Diagram
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Caption: Five-step convergent synthesis guaranteeing C2-regioselectivity and precise N-
monomethylation.

Detailed Experimental Protocols
Step 1: Protection & Directed Ortho Metalation (DoM)

Obijective: Install the bromine atom selectively at the C2 position.

e Reagents:N-Boc-3-methoxyaniline (prepared from 3-anisidine), n-Butyllithium (2.5 M in
hexanes), Bromine (Br

), THF (anhydrous).

e Scale: Protocol based on 50 g starting material.

Protocol:

Setup: Charge a dry 2 L 3-neck flask with N-Boc-3-methoxyaniline (50.0 g, 224 mmol) and
anhydrous THF (500 mL) under N

atmosphere. Cool to -78 °C (dry ice/acetone bath).

e Lithiation: Add n-BuLi (2.2 equiv, 493 mmol, 197 mL) dropwise via addition funnel over 45
mins. Maintain internal temperature < -70 °C.

o Mechanism:[1][2][3][4] The Boc group and the OMe group coordinate the Lithium, directing
deprotonation specifically to the C2 position.

 Incubation: Stir at -78 °C for 2 hours. The solution will turn bright yellow/orange.

e Quench: Add Bromine (2.5 equiv, 560 mmol, 28.7 mL) dropwise. The reaction is extremely
exothermic; control addition rate to keep Temp < -60 °C.

o Workup: Allow to warm to RT. Quench with sat. Na

S

O
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(aq) to destroy excess bromine. Extract with EtOAc, wash with brine, dry over Na

SO

 Purification: Recrystallize from Hexanes/EtOAc.

o Target Yield: 75-85%.
Step 2: N-Methylation
Objective: Introduce the methyl group on the nitrogen without over-alkylation.
o Reagents: Sodium Hydride (60% dispersion), Methyl lodide (Mel), DMF.
Protocol:

o Setup: Dissolve N-Boc-2-bromo-3-methoxyaniline (40 g, 132 mmol) in anhydrous DMF (400
mL) at O °C.

e Deprotonation: Add NaH (1.2 equiv, 158 mmol, 6.3 g) portion-wise. Evolution of H

gas occurs. Stir for 30 mins at 0 °C.

o Alkylation: Add Mel (1.5 equiv, 198 mmol, 12.3 mL) dropwise.
o Completion: Warm to RT and stir for 2 hours. Monitor by TLC/HPLC.
o Workup: Pour into ice water. Extract with Et

O (to avoid DMF carryover).

o Target Yield: >90%.[4][5][6]

Step 3: Suzuki-Miyaura Vinylation

Objective: Install the vinyl group. This is the most sensitive step due to steric hindrance.

¢ Reagents: Potassium Vinyltrifluoroborate (Vinyl-BF
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K), Pd(dppf)CI
-DCM, Cs

CcoO

, THF/Water (9:1).
Note: Vinyl-BF

K is preferred over vinylboronic acid esters for stability and stoichiometry control.

Protocol:

Setup: In a 1 L reactor, combine the N-methylated bromide (35 g, 110 mmol), Vinyl-BF

K (1.5 equiv, 165 mmol, 22.1 g), and Cs
CO
(3.0 equiv, 330 mmol, 107 g).

Solvent: Add degassed THF (350 mL) and Water (35 mL). Sparge with Argon for 20 mins.

Catalyst: Add Pd(dppf)CI

(3 mol%, 3.3 mmol, 2.7 g).

Reaction: Heat to reflux (approx 65-70 °C) for 12-16 hours.
o Monitoring: Check for disappearance of aryl bromide.

Workup: Cool to RT. Filter through Celite to remove Pd black.[5] Dilute with EtOAc, wash
with water.

Stabilization: Add 100 ppm BHT (Butylated hydroxytoluene) to the crude solution to inhibit
polymerization during concentration.

o Target Yield: 80-85%.

Step 4: Deprotection & Final Isolation
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Objective: Remove the Boc group without polymerizing the styrene moiety.

o Reagents: Trifluoroacetic acid (TFA), DCM, NaHCO

Protocol:

Dissolution: Dissolve the crude intermediate in DCM (5 vol). Cool to 0 °C.
o Acidolysis: Add TFA (10 vol) dropwise. Stir at 0 °C to 10 °C. Do not heat.
o Time: Reaction is usually fast (1-2 hours).
e Quench (Critical): Pour the reaction mixture slowly into a vigorously stirred slurry of NaHCO

and ice. The pH must be adjusted to >8 immediately to prevent acid-catalyzed
polymerization of the vinyl aniline.

o Extraction: Extract with DCM. Wash with water.[7][8]
 Purification: Flash Chromatography (Silica, Hexane/EtOAc) or Vacuum Distillation (if stable).
o Storage: Store pure product at -20 °C under Argon with 0.1% BHT stabilizer.

Scale-Up Considerations & Safety
Hazard Analysis
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Hazard

Source

Mitigation Strategy

Exotherm

Lithiation & Bromine Quench

Use jacketed reactors with
cryo-cooling (-80°C capacity).
Control addition rates via mass

flow controllers.

Polymerization

Vinyl Group (Styrene-like)

Add radical inhibitor (BHT or
MEHQ) immediately after
Suzuki coupling. Keep
temperatures < 40°C during

workup.

Pd Residues

Suzuki Catalyst

Use functionalized silica
scavengers (e.g., SiliaMetS®
Thiol) post-reaction to reduce

Pd to <10 ppm.

Toxicity

Methyl lodide

Use closed-system transfer
devices. Mel is a potent

alkylator/carcinogen.

Process Analytical Technology (PAT)

e HPLC Method: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid).

o Target Retention: Product should elute distinct from des-vinyl (reduced) or dimer

impurities.

e NMR Validation:

o HNMR (CDCI

): Look for characteristic vinyl protons: dd at

6.5-7.0 (CH=) and two doublets at

5.0-6.0 (=CH

).
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o N-Me singlet at

~2.8-3.0 ppm.

Quantitative Data Summary

Transformatio

Step Reagents Typical Yield Key impurity
n
o n-BuLi/ Br 4-bromo isomer
1 DoM Bromination 78%
(<2%)
) N,N-dimethyl
2 N-Methylation NaH / Mel 92%
(<5%)
Pd(dppf)CI
. . i Protodeboronatio
3 Vinylation / Vinyl-BF 84% )
n (des-vinyl)
K
4 Deprotection TFA/ DCM 88% Polymerized gum
Total Overall Yield ~53%
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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